5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
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Overview
Description
5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitro group, an oxadiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The furan ring can be introduced via a subsequent coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where nitro-containing compounds have shown efficacy.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: This compound shares the tetrahydronaphthalenyl group but lacks the nitro and oxadiazole functionalities.
5,6,7,8-Tetrahydro-2-naphthol: Similar in structure but contains a hydroxyl group instead of the nitro and oxadiazole groups.
Uniqueness
The uniqueness of 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, oxadiazole ring, and furan ring in a single molecule makes it a versatile compound for various applications.
Biological Activity
5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound contains a furan ring, a nitro group, and an oxadiazole moiety, which are known to contribute to various pharmacological effects. Understanding its biological activity is crucial for its application in medicinal chemistry and therapeutic development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group is known to participate in redox reactions that may lead to the generation of reactive oxygen species (ROS), which can influence cellular signaling pathways.
Target Proteins and Pathways
Research indicates that compounds with similar structures often target proteins involved in inflammatory responses and cancer cell proliferation. For instance:
- Aldose Reductase : Inhibition of this enzyme has been linked to reduced hyperglycemia and associated complications in diabetic models.
- Cytokine Modulation : Compounds in this class can modulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Activity
Studies have shown that derivatives of nitro-substituted compounds exhibit significant anticancer properties. For example:
- Cell Line Studies : In vitro evaluations using HepG2 liver cancer cells demonstrated that certain derivatives inhibit cell growth effectively . The structure-activity relationship (SAR) analysis revealed that modifications on the oxadiazole ring enhance cytotoxicity.
Antimicrobial Properties
Nitro compounds have been widely studied for their antimicrobial effects:
- Mechanism : These compounds disrupt bacterial cell wall synthesis and function through the generation of ROS.
- Case Studies : A series of nitro-substituted thiazoles were synthesized and evaluated for their antifungal activity against Candida species, indicating a broad spectrum of antimicrobial efficacy .
In Vitro Studies
A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized in Table 1 below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15.3 | Induction of apoptosis via ROS |
MCF7 | 20.7 | Cell cycle arrest at G1 phase |
A549 | 12.9 | Inhibition of proliferation |
Structure Activity Relationship (SAR)
The SAR studies indicate that modifications to the furan and oxadiazole moieties significantly influence the biological activity:
- Substituent Variations : Changing the position or type of substituent on the oxadiazole ring alters potency.
- Functional Group Impact : The presence of electron-withdrawing groups enhances anticancer activity by increasing electrophilicity.
Properties
IUPAC Name |
5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c22-15(13-7-8-14(25-13)21(23)24)18-17-20-19-16(26-17)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZONGPEACBBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.